molecular formula C19H20N6O6 B13463510 3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione

3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione

Cat. No.: B13463510
M. Wt: 428.4 g/mol
InChI Key: FNXLBGPFRWALGI-UHFFFAOYSA-N
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Description

3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione is a complex organic compound characterized by its unique structure, which includes azidoethoxy groups and a piperidine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the azidoethoxy intermediate: This involves the reaction of ethylene glycol with sodium azide under suitable conditions to form the azidoethoxy group.

    Coupling with the phenylamine derivative: The azidoethoxy intermediate is then coupled with a phenylamine derivative to form the desired azidoethoxyphenylamine.

    Cyclization and formation of the piperidine-dione core: The final step involves cyclization and formation of the piperidine-dione core through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in substitution reactions, particularly in click chemistry.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Copper(I) catalysts are commonly used in click chemistry reactions involving azides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Triazole derivatives in click chemistry reactions.

Scientific Research Applications

3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.

    Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The azido group allows for bioorthogonal reactions, enabling the compound to label and track biomolecules without interfering with native biological processes. The piperidine-dione core may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-{2-[2-(2-Azidoethoxy)ethoxy]ethoxy}propanoic acid: Similar in structure due to the presence of azidoethoxy groups.

    Azido-dPEG 4-acid: Contains azido and polyethylene glycol (PEG) groups, used in similar bioorthogonal applications.

Uniqueness

3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione is unique due to its combination of azidoethoxy groups and a piperidine-dione core, which provides a versatile platform for various chemical reactions and applications in scientific research.

Properties

Molecular Formula

C19H20N6O6

Molecular Weight

428.4 g/mol

IUPAC Name

3-[3-[3-[2-(2-azidoethoxy)ethoxy]anilino]-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione

InChI

InChI=1S/C19H20N6O6/c20-24-21-6-7-30-8-9-31-13-3-1-2-12(10-13)22-14-11-17(27)25(19(14)29)15-4-5-16(26)23-18(15)28/h1-3,10-11,15,22H,4-9H2,(H,23,26,28)

InChI Key

FNXLBGPFRWALGI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NC3=CC(=CC=C3)OCCOCCN=[N+]=[N-]

Origin of Product

United States

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